4-(2,2-Difluorovinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Difluorovinyl)pyridine is a fluorinated organic compound with the molecular formula C7H5F2N. This compound features a pyridine ring substituted with a 2,2-difluorovinyl group at the 4-position. The presence of fluorine atoms imparts unique chemical and physical properties, making it a valuable building block in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluorovinyl)pyridine typically involves the introduction of the difluorovinyl group onto the pyridine ring. One common method is the palladium-catalyzed cross-coupling reaction between 4-bromopyridine and a difluorovinylating reagent. The reaction is carried out under mild conditions, often using a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,2-Difluorovinyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The difluorovinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids, resulting in the formation of aryl-substituted pyridines.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions, leading to the formation of different pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate the reactants and promote the reaction.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the pyridine ring.
Major Products Formed:
Aryl-Substituted Pyridines: Formed through cross-coupling reactions.
Substituted Pyridine Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Difluorovinyl)pyridine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(2,2-Difluorovinyl)pyridine involves its interaction with specific molecular targets and pathways. The difluorovinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Difluorophenyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
Fluorinated Quinolines: Compounds with a quinoline ring system substituted with fluorine atoms, exhibiting unique biological activities.
Pyrido[1,2-a]indoles: Heterocyclic compounds with a pyridine ring fused to an indole ring, known for their diverse biological activities.
Uniqueness of 4-(2,2-Difluorovinyl)pyridine: The presence of the difluorovinyl group at the 4-position of the pyridine ring imparts unique reactivity and stability to this compound. This makes it a valuable compound for various synthetic applications and research studies .
Eigenschaften
Molekularformel |
C7H5F2N |
---|---|
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
4-(2,2-difluoroethenyl)pyridine |
InChI |
InChI=1S/C7H5F2N/c8-7(9)5-6-1-3-10-4-2-6/h1-5H |
InChI-Schlüssel |
XPVQGGGYEWIANA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.